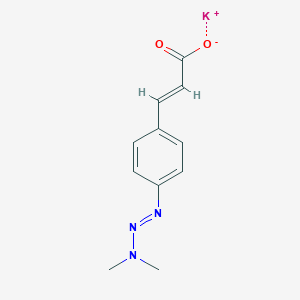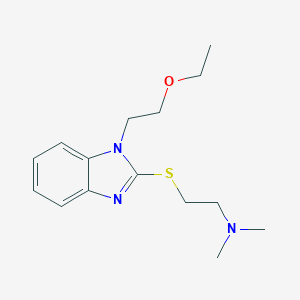
N-(5-bromo-6-methylpyridin-2-yl)-2-(2,4-dimethylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-bromo-6-methylpyridin-2-yl)-2-(2,4-dimethylphenoxy)acetamide, also known as BRD7929, is a small molecule inhibitor that has gained significant attention in the field of scientific research. This compound belongs to the class of pyridine derivatives and has been found to have potential applications in various fields such as cancer research, drug discovery, and neurodegenerative diseases.
Wirkmechanismus
N-(5-bromo-6-methylpyridin-2-yl)-2-(2,4-dimethylphenoxy)acetamide exerts its effects by binding to specific enzymes and proteins involved in various cellular processes. It has been found to inhibit the activity of bromodomain-containing proteins, which are involved in the regulation of gene expression. By inhibiting these proteins, N-(5-bromo-6-methylpyridin-2-yl)-2-(2,4-dimethylphenoxy)acetamide can modulate the expression of various genes involved in cancer cell growth and survival.
Biochemical and physiological effects:
N-(5-bromo-6-methylpyridin-2-yl)-2-(2,4-dimethylphenoxy)acetamide has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells in vitro and in vivo, induce apoptosis, and inhibit tumor growth. Additionally, this compound has been found to have anti-inflammatory effects and can modulate the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N-(5-bromo-6-methylpyridin-2-yl)-2-(2,4-dimethylphenoxy)acetamide in lab experiments is its specificity. This compound has been found to selectively target specific enzymes and proteins, making it a valuable tool for studying the mechanisms involved in various cellular processes. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experimental settings.
Zukünftige Richtungen
There are a number of future directions for research involving N-(5-bromo-6-methylpyridin-2-yl)-2-(2,4-dimethylphenoxy)acetamide. One area of interest is the development of more potent and selective inhibitors of bromodomain-containing proteins. Additionally, there is a need for further studies to elucidate the mechanisms involved in the anti-cancer effects of this compound. Finally, there is a need for more studies to evaluate the safety and efficacy of this compound in vivo, which could lead to its potential use in clinical settings.
Synthesemethoden
The synthesis of N-(5-bromo-6-methylpyridin-2-yl)-2-(2,4-dimethylphenoxy)acetamide involves a multi-step process that includes the reaction of 5-bromo-6-methylpyridin-2-amine with 2,4-dimethylphenol in the presence of a base to form the corresponding phenoxide salt. The salt is then reacted with chloroacetyl chloride to produce the desired product, which is purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(5-bromo-6-methylpyridin-2-yl)-2-(2,4-dimethylphenoxy)acetamide has been extensively studied for its potential applications in scientific research. One of the major areas of interest is cancer research, where this compound has been found to inhibit the growth of cancer cells by targeting specific enzymes and proteins involved in the regulation of cell growth and survival.
Eigenschaften
Produktname |
N-(5-bromo-6-methylpyridin-2-yl)-2-(2,4-dimethylphenoxy)acetamide |
|---|---|
Molekularformel |
C16H17BrN2O2 |
Molekulargewicht |
349.22 g/mol |
IUPAC-Name |
N-(5-bromo-6-methylpyridin-2-yl)-2-(2,4-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C16H17BrN2O2/c1-10-4-6-14(11(2)8-10)21-9-16(20)19-15-7-5-13(17)12(3)18-15/h4-8H,9H2,1-3H3,(H,18,19,20) |
InChI-Schlüssel |
XYRVFZKDUCYLPT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=NC(=C(C=C2)Br)C)C |
Kanonische SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=NC(=C(C=C2)Br)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(2-chlorophenoxy)-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B238192.png)
![5-bromo-2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B238195.png)
![2-bromo-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B238197.png)

![3-(benzyloxy)-N-[4-(isobutyrylamino)phenyl]benzamide](/img/structure/B238204.png)
![N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]-2-methylpropanamide](/img/structure/B238209.png)

![2-chloro-N-[4-(isobutyrylamino)phenyl]-4-methylbenzamide](/img/structure/B238224.png)


![N-[4-(isobutyrylamino)phenyl]-3,4-dimethylbenzamide](/img/structure/B238233.png)
